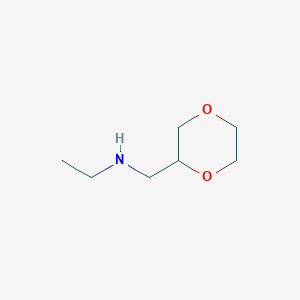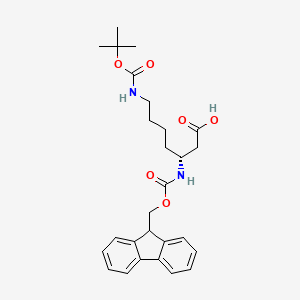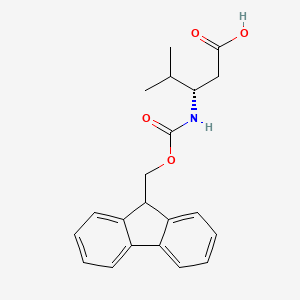![molecular formula C16H30O6Si2 B3120557 Benzene, bis[(trimethoxysilyl)ethyl]- CAS No. 266317-71-9](/img/structure/B3120557.png)
Benzene, bis[(trimethoxysilyl)ethyl]-
Übersicht
Beschreibung
Benzene, bis[(trimethoxysilyl)ethyl]-: is an organosilicon compound with the chemical formula C16H30O6Si2 . It is a colorless liquid known for its versatility in various scientific and industrial applications. The compound is also referred to by its IUPAC name, 1,2-bis(trimethoxysilyl)benzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, bis[(trimethoxysilyl)ethyl]- can be synthesized by reacting bis(trimethoxysilyl)benzene with anhydrous stannous chloride in the presence of toluene. The reaction yields trimethoxybenzene as a byproduct. The product can be characterized using various analytical methods such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
Industrial Production Methods: The industrial production of benzene, bis[(trimethoxysilyl)ethyl]- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in facilities equipped with advanced chemical processing equipment to handle the reagents and reaction conditions safely.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, bis[(trimethoxysilyl)ethyl]- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Forms stable condensation products with siliceous surfaces and other oxides such as aluminum, zirconium, tin, titanium, and nickel.
Cross-Coupling Reactions: Acts as a nucleophile in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.
Condensation: Requires the presence of siliceous surfaces or metal oxides and may involve heating to facilitate the reaction.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are used under controlled temperature and pressure conditions.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Organosilicon polymers and composites.
Cross-Coupling Reactions: Various organosilicon compounds depending on the specific reactants used.
Wissenschaftliche Forschungsanwendungen
Benzene, bis[(trimethoxysilyl)ethyl]- is widely used in scientific research due to its unique properties:
Materials Science: Used in the synthesis of periodic mesoporous organosilicas, which are valuable for their high surface area and tunable pore sizes.
Nanotechnology: Employed in the preparation of nanocomposites and nanostructured materials.
Organic Synthesis: Acts as a precursor in various organic synthesis reactions, including cross-coupling reactions.
Coatings and Adhesives: Enhances the mechanical properties and hydrolytic stability of coatings and adhesives.
Optoelectronics: Utilized in the electronics industry for the preparation of optoelectronic devices.
Wirkmechanismus
The mechanism of action of benzene, bis[(trimethoxysilyl)ethyl]- involves its ability to form durable bonds between organic and inorganic materials. The compound has two classes of functionality:
Hydrolyzable Group: Forms stable condensation products with siliceous surfaces and other oxides.
Organofunctional Group: Alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, and modifies the partition characteristics.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(triethoxysilyl)benzene: Similar in structure but with ethoxy groups instead of methoxy groups.
1,6-Bis(trimethoxysilyl)hexane: Contains a hexane spacer instead of a benzene ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a benzene ring.
Uniqueness: Benzene, bis[(trimethoxysilyl)ethyl]- is unique due to its combination of a benzene ring with trimethoxysilyl groups, which provides a balance of rigidity and flexibility. This makes it particularly useful in applications requiring both structural integrity and adaptability.
Eigenschaften
IUPAC Name |
trimethoxy-[2-[2-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6Si2/c1-17-23(18-2,19-3)13-11-15-9-7-8-10-16(15)12-14-24(20-4,21-5)22-6/h7-10H,11-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWCDPVWTJGDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=CC=C1CC[Si](OC)(OC)OC)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015377 | |
| Record name | Tmethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266317-71-9 | |
| Record name | Benzene, bis[(trimethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tmethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethoxysilylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene](/img/structure/B3120494.png)
![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)


![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)

![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)





